N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F4N3O4S/c1-27-6-8-28(9-7-27)18(14-2-5-19-20(10-14)32-13-31-19)12-26-33(29,30)15-3-4-17(22)16(11-15)21(23,24)25/h2-5,10-11,18,26H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXRPMVJCDPWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F4N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety, a piperazine ring, and sulfonamide functionality. Its molecular formula is C19H21F4N3O3S, with a molecular weight of 433.45 g/mol.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For example, derivatives containing benzo[d][1,3]dioxole have shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics like nitrofurantoin against Staphylococcus aureus (MRSA) strains .
| Compound | Target | MIC (μg/mL) |
|---|---|---|
| N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | Staphylococcus aureus (MRSA) | 12.5 - 25 |
| Benzotriazole derivatives | Various bacterial strains | 6.25 - 50 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that sulfonamide derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In particular, compounds with trifluoromethyl substitutions have demonstrated enhanced potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
The proposed mechanisms of action for the compound include:
- Inhibition of Enzymatic Activity : Compounds similar to this sulfonamide have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption : The lipophilic nature of the benzo[d][1,3]dioxole moiety may facilitate membrane penetration, leading to increased permeability and eventual cell lysis.
- Targeting Specific Pathways : The presence of the piperazine group may enhance interaction with specific biological targets involved in tumor growth and inflammation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzenesulfonamide core significantly affect biological activity:
- Fluorine Substitution : The introduction of fluorine atoms has been associated with increased lipophilicity and enhanced binding affinity to target proteins.
- Piperazine Variations : Alterations in the piperazine ring can modulate pharmacokinetic properties and selectivity towards specific biological targets.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antibacterial Efficacy : A study demonstrated that benzotriazole derivatives exhibited potent antibacterial activity against clinical strains of MRSA with MIC values significantly lower than traditional antibiotics .
- Anticancer Research : A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested for anticancer activity. Some showed promising results in inhibiting proliferation in various cancer cell lines .
Comparison with Similar Compounds
Analog with Modified Sulfonamide Substituents
Compound : N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 896260-27-8)
- Structural Differences : The sulfonamide substituents are 2-methoxy-5-methyl instead of 4-fluoro-3-(trifluoromethyl) .
- Impact: Methoxy (OCH₃): Electron-donating, increases solubility but may reduce metabolic stability compared to fluorine. Molecular Weight: 447.5 g/mol (vs. ~495 g/mol estimated for the target compound, assuming similar core structure).
- Synthesis : Likely involves coupling of benzo[d][1,3]dioxol-5-yl ethylamine with sulfonyl chlorides, analogous to methods in and .
Fluorinated Sulfonamide Derivatives (Patent Examples)
Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Differences: Contains a pyrazolopyrimidine-chromenone core instead of benzodioxole-piperazine.
- Relevance: Sulfonamide Substitution: Retains fluorine and trifluoromethyl groups, critical for target engagement. Pharmacokinetics: The chromenone core may confer distinct absorption properties compared to the benzodioxole-piperazine scaffold.
- Bioactivity : Demonstrated in kinase inhibition (e.g., FLT3), suggesting sulfonamide fluorination enhances selectivity .
Piperazine-Containing Benzamide Derivatives
Compound: N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide ()
- Structural Differences : Replaces sulfonamide with benzamide and lacks the benzodioxole group.
- Impact :
- Amide vs. Sulfonamide : Benzamides generally exhibit lower acidity, affecting membrane permeability.
- Piperazine Role : Enhances solubility and hydrogen bonding, a shared feature with the target compound.
- Synthesis : Uses carbodiimide-mediated coupling (EDC/HOBt), a method transferable to sulfonamide synthesis .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Fluorine and Trifluoromethyl Groups : Critical for enhancing binding affinity and metabolic stability across analogs .
- Piperazine vs. Other Amines: Piperazine derivatives (e.g., 4-methylpiperazin-1-yl) improve aqueous solubility compared to piperidine or dimethylamino groups .
- Benzodioxole vs. Heterocyclic Cores: The benzodioxole moiety in the target compound may confer unique pharmacokinetic profiles, such as reduced cytochrome P450 interactions compared to chromenone-based structures .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzo[d][1,3]dioxol-5-yl and 4-methylpiperazine moieties in this compound?
- Methodological Answer : The benzo[d][1,3]dioxol group can be introduced via coupling reactions using O-benzyl hydroxylamine intermediates under catalytic hydrogenation (e.g., Raney Ni in ethanol) to avoid hydroxylation at sensitive positions . For the 4-methylpiperazine moiety, nucleophilic substitution with methyl iodide on piperazine derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) is common. Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures removal of unreacted amines .
Q. Which analytical techniques are critical for verifying the structural integrity of this sulfonamide derivative?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry of the trifluoromethyl and fluoro groups. NMR detects the methylpiperazine’s methyl signal at ~45 ppm.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Bacterial proliferation assays targeting enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases) are relevant, as similar sulfonamides disrupt lipid biosynthesis pathways. Use E. coli cultures with MIC (Minimum Inhibitory Concentration) determination via broth microdilution . For receptor studies, competitive binding assays (e.g., radioligand displacement) with membrane preparations from HEK293 cells expressing GPCRs are recommended .
Advanced Research Questions
Q. How do structural modifications at the benzenesulfonamide region influence target selectivity and binding kinetics?
- Methodological Answer : Replace the 4-fluoro or trifluoromethyl groups with bioisosteres (e.g., chlorine, methylsulfonyl) and compare binding affinities using surface plasmon resonance (SPR). For example, SPR analysis of analogs with 3-nitro substituents showed 10-fold reduced values against AcpS due to steric hindrance . Molecular dynamics simulations (Amber or GROMACS) further predict conformational changes in the enzyme’s active site .
Q. What experimental designs optimize enantioselective synthesis of this compound’s chiral centers?
- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the formation of the ethyl linker’s stereocenter. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol). For example, a 90:10 hexane/isopropanol mobile phase achieved baseline separation of enantiomers (ee >98%) in similar piperazine derivatives .
Q. How can researchers resolve contradictions in activity data between bacterial and mammalian cell models?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) to identify off-target effects in mammalian cells. For instance, sulfonamides with trifluoromethyl groups may inhibit cytochrome P450 isoforms (e.g., CYP3A4), detected via luminescent P450-Glo assays. Cross-validate using CRISPR-Cas9 knockout cell lines to confirm target specificity .
Q. What computational approaches predict metabolic stability and toxicity profiles of this compound?
- Methodological Answer : Use in silico tools like SwissADME to predict CYP450 metabolism sites. The trifluoromethyl group reduces oxidative metabolism, enhancing half-life (t½ >4 hrs in human liver microsomes). Toxicity screening via ProTox-II identifies potential hepatotoxicity risks from the methylpiperazine moiety (LD50 ~200 mg/kg in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
